1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium in diethyl ether at -78°C, followed by the addition of N,N-dimethylaminoacetamide . This reaction yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The ethanone moiety may participate in covalent bonding with nucleophilic sites on target molecules .
Comparison with Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but lacks the ethanone moiety.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but without the amino group.
Uniqueness: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the combination of its trifluoromethyl, amino, and ethanone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
944904-50-1 |
---|---|
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c1-4(14)5-2-3-6(8(9,10)11)13-7(5)12/h2-3H,1H3,(H2,12,13) |
InChI Key |
ZHPWFZDFWXGYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.